molecular formula C₁₈H₅D₉ B1156507 8,9-Dihydrobenz[a]anthracene-d9

8,9-Dihydrobenz[a]anthracene-d9

Cat. No.: B1156507
M. Wt: 239.36
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Dihydrobenz[a]anthracene-d9 is a deuterated analog of 8,9-dihydrobenz[a]anthracene, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used as a stable isotope-labeled internal standard in metabolic and toxicological studies, enabling precise tracking of its non-deuterated counterpart in biological systems . Structurally, it retains the polycyclic aromatic hydrocarbon (PAH) framework of benz[a]anthracene but features partial saturation at the 8,9-positions, reducing aromaticity and altering reactivity. Its synthesis typically involves catalytic deuterium exchange or deuterated precursors, ensuring high isotopic purity for analytical applications .

Properties

Molecular Formula

C₁₈H₅D₉

Molecular Weight

239.36

Origin of Product

United States

Comparison with Similar Compounds

Benz[a]anthracene 8,9-Oxide

  • Structure : An epoxide derivative of benz[a]anthracene with an oxygen bridge at the 8,9-positions.
  • Reactivity : Undergoes enzymatic hydrolysis via rat liver microsomes to form 8,9-dihydrodiols, a key step in PAH metabolic activation .
  • Contrast with 8,9-Dihydrobenz[a]anthracene-d9: The deuterated compound lacks the reactive epoxide group, making it more stable and less prone to enzymatic transformation. Used as a non-reactive reference in studies tracking epoxide metabolites .

10,11-Dihydrobenz[a]anthracene 8,9-Oxide

  • Structure : Features saturation at the 10,11-positions and an epoxide at 8,9-positions.
  • Metabolism : Converted enzymatically to dihydrodiols, similar to benz[a]anthracene 8,9-oxide, but with altered regioselectivity due to the additional saturation .

9,10-Dihydroanthracene

  • Structure : A simpler dihydro-PAH with saturation at the 9,10-positions.
  • Properties : Lower molecular weight (180.25 g/mol) and reduced steric hindrance compared to this compound (molecular weight ~265–270 g/mol) .
  • Applications : Primarily used in materials science, contrasting with the deuterated compound’s niche in biochemical assays .

Metabolic Derivatives

Trans-8,9-Dihydroxy-8,9-dihydrobenzo[a]anthracene

  • Structure : A dihydrodiol metabolite formed via epoxide hydrolysis.
  • Role in Toxicity: Mediates DNA adduct formation, contributing to carcinogenicity in PAHs.

(8R,9R)-8,9-Dihydrobenz[a]anthracene-8,9-diol Dibenzoate

  • Structure : A benzoate ester of the dihydrodiol metabolite.
  • Stability : More lipophilic than the parent diol, facilitating isolation in metabolic studies.
  • Comparison :
    • The deuterated analog lacks ester functionalization, highlighting differences in solubility (e.g., this compound is typically handled in organic solvents like DCM) .

Deuterated and Isotopic Analogs

8,9,10,11-Tetrahydrobenz[a]anthracen-11-ol-d10

  • Structure : Fully saturated at four positions with deuterium and a hydroxyl group.
  • Applications : Used in environmental toxin tracing, whereas this compound focuses on partial saturation and epoxide-related metabolism .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₈H₉D₉ ~265–270 Deuterated dihydro
Benz[a]anthracene 8,9-oxide C₁₈H₁₂O 244.29 Epoxide
9,10-Dihydroanthracene C₁₄H₁₂ 180.25 Dihydro
Trans-8,9-dihydroxy-8,9-dihydrobenzo[a]anthracene C₁₈H₁₄O₂ 262.30 Diol

Table 2: Metabolic Pathways

Compound Enzymatic Conversion Primary Metabolite
Benz[a]anthracene 8,9-oxide Hydrolysis by epoxide hydrolase 8,9-Dihydrodiol
This compound Non-reactive (tracer) N/A (used as internal standard)

Research Implications

  • Isotopic Effects: Deuterium in this compound may slow metabolic clearance compared to non-deuterated analogs, a critical consideration in pharmacokinetic studies .
  • Regulatory Handling: Classified as a controlled product with stringent storage requirements (e.g., short shelf life, BSL certification), unlike non-deuterated PAHs .

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